molecular formula C11H9Cl2N3O2 B2355071 N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1169999-36-3

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2355071
CAS No.: 1169999-36-3
M. Wt: 286.11
InChI Key: JBJALDMAQDNCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound built around the imperative 1,3,4-oxadiazole scaffold, a heterocyclic structure of significant interest in modern medicinal chemistry and oncology research . This compound features a 2,4-dichlorophenyl substituent and a propanamide side chain, structural motifs that are frequently investigated in the design of novel bioactive agents. The 1,3,4-oxadiazole core is known for its thermal stability and ability to interact with diverse biological targets, making it a valuable pharmacophore for developing new therapeutic candidates . The primary research value of 1,3,4-oxadiazole-based compounds, such as this derivative, lies in their potent antiproliferative potential against a range of cancer cell lines . Researchers explore these conjugates for their ability to inhibit critical enzymes and proteins involved in cancer cell proliferation. While the specific mechanism of action for this particular compound requires further experimental validation, related 1,3,4-oxadiazole derivatives have demonstrated cytotoxic effects by targeting and inhibiting key biological pathways. These include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, all of which are well-validated targets in anticancer drug discovery . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-9(17)14-11-16-15-10(18-11)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJALDMAQDNCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Esterification of 2,4-Dichlorobenzoic Acid

2,4-Dichlorobenzoic acid is esterified using methanol and sulfuric acid under reflux to yield methyl 2,4-dichlorobenzoate:
$$
\text{2,4-Dichlorobenzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 2,4-dichlorobenzoate}
$$

Typical Conditions :

  • Reagent : Methanol (excess), H₂SO₄ (catalytic).
  • Temperature : Reflux (65–70°C).
  • Yield : >90%.

Hydrazide Formation

Methyl 2,4-dichlorobenzoate reacts with hydrazine hydrate in methanol under reflux to form 2,4-dichlorobenzoyl hydrazide:
$$
\text{Methyl 2,4-dichlorobenzoate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{MeOH}, \Delta} \text{2,4-Dichlorobenzoyl hydrazide}
$$

Key Parameters :

  • Hydrazine hydrate : 3–4 equivalents.
  • Reaction Time : 6–8 hours.
  • Yield : 85–92%.

Acylation of 2,4-Dichlorobenzoyl Hydrazide with Propanoyl Chloride

The hydrazide undergoes N-acylation with propanoyl chloride to form the diacylhydrazine intermediate:
$$
\text{2,4-Dichlorobenzoyl hydrazide} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Base}} \text{N'-Propanoyl-2,4-dichlorobenzoyl hydrazide}
$$

Reaction Conditions :

  • Base : Triethylamine or pyridine (2 equivalents).
  • Solvent : Dichloromethane or THF.
  • Temperature : 0°C to room temperature.
  • Yield : 75–88%.

Cyclization to 1,3,4-Oxadiazole

Cyclization Using Trimethyl Orthoformate

The diacylhydrazine is treated with trimethyl orthoformate and catalytic sulfuric acid to form the oxadiazole ring:
$$
\text{N'-Propanoyl-2,4-dichlorobenzoyl hydrazide} \xrightarrow[\text{H}2\text{SO}4]{\text{HC(OCH}3)3, \Delta} \text{this compound}
$$

Optimized Parameters :

  • Trimethyl orthoformate : 3 equivalents.
  • Catalyst : 0.1 equivalents H₂SO₄.
  • Temperature : Reflux (80°C).
  • Yield : 65–72%.

Alternative Cyclization with Phosphorous Oxychloride (POCl₃)

Phosphorous oxychloride facilitates cyclization under anhydrous conditions:
$$
\text{N'-Propanoyl-2,4-dichlorobenzoyl hydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{this compound}
$$

Conditions :

  • POCl₃ : 5 equivalents.
  • Temperature : Reflux (110°C).
  • Reaction Time : 4–6 hours.
  • Yield : 70–78%.

Comparative Analysis of Cyclization Methods

Parameter Trimethyl Orthoformate POCl₃
Yield 65–72% 70–78%
Reaction Time 6–8 hours 4–6 hours
Byproduct Formation Minimal HCl gas
Purification Difficulty Moderate High (acidic workup)
Scalability Suitable for small scale Industrial feasible

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.52 (d, J = 2.0 Hz, 1H, ArH), 2.98 (q, J = 7.6 Hz, 2H, CH₂), 1.32 (t, J = 7.6 Hz, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Purity and Yield Optimization

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • Recrystallization Solvent : Ethanol/water (4:1).

Challenges and Mitigation Strategies

  • Retro-Michael Elimination : Observed during basic hydrolysis of ester intermediates. Mitigated using tert-butyl esters or anhydrous cyclization conditions.
  • Byproduct Formation : Use of scavengers like molecular sieves in POCl₃-mediated cyclization reduces side reactions.
  • Low Solubility : Polar aprotic solvents (DMSO/DMF) enhance reaction homogeneity.

Chemical Reactions Analysis

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide has a molecular formula of C14H12Cl2N4OC_{14}H_{12}Cl_2N_4O and a molecular weight of approximately 306.15 g/mol. The structure features a 1,3,4-oxadiazole ring substituted with a dichlorophenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance, a study demonstrated that derivatives similar to this compound exhibited significant growth inhibition against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (PGI)
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%
6hHOP-9267.55%
6hMDA-MB-23156.53%

These results indicate that compounds with similar structures can be potent anticancer agents, showcasing the potential for further development in cancer therapeutics .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study reported that these compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using the disc diffusion method:

CompoundBacterial StrainZone of Inhibition (mm)
AStaphylococcus aureus15
BEscherichia coli12

The findings suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents .

Biological Mechanisms

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Cell Proliferation : The compound may inhibit cell proliferation through mechanisms that induce apoptosis in cancer cells.
  • Antibacterial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Efficacy

In a controlled experiment involving various cancer cell lines (SNB-19 and OVCAR-8), this compound was tested for its cytotoxic effects. The study utilized MTT assays to quantify cell viability post-treatment and revealed a dose-dependent response indicating significant potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of oxadiazole derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited substantial antibacterial activity comparable to standard antibiotics . This positions this compound as a promising candidate for further exploration in drug development.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide and related compounds from the literature:

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
Target Compound C₁₁H₉Cl₂N₃O₂ 302.12 (calculated) Not reported 2,4-Dichlorophenyl, propanamide Hypothesized enhanced lipophilicity due to Cl substituents; potential bioactivity.
7c C₁₆H₁₇N₅O₂S₂ 375 134–136 2-Amino-thiazolyl, 3-methylphenyl Moderate yield (80%); IR confirms C=N and C-O-C stretches.
7l C₁₆H₁₇N₅O₂S₂ 375 177–178 2-Amino-thiazolyl, 4-ethoxyphenyl Higher melting point suggests increased crystallinity vs. methyl-substituted analogs.
8d C₁₅H₁₄N₄O₂S₂ 346 135–136 4-Methylphenyl, thiazol-2-yl Lower molecular weight correlates with reduced steric hindrance.
8g C₁₅H₁₅N₅O₂S₂ 361 142–143 4-Aminophenyl, 5-methyl-thiazol-2-yl Amino group may enhance solubility and hydrogen-bonding interactions.
7d C₂₄H₂₇ClN₄O₄S₂ 535 78–80 Piperidinyl, 4-chlorophenylsulfonyl Bulky substituents lower melting point; IR confirms sulfonyl (-SO₂) stretches.
8a C₂₀H₂₄N₄O₂S 400 95–97 Cyclohexyl, indol-3-ylmethyl Dark-brown amorphous solid; designed for antidiabetic activity.

Structural and Physicochemical Differences

  • Substituent Effects on Melting Points: Electron-donating groups (e.g., methyl in 7c, ethoxy in 7l) increase melting points (134–178°C) due to enhanced crystallinity. In contrast, bulky substituents (e.g., piperidinyl in 7d) reduce melting points (78–80°C). The target compound’s dichlorophenyl group may increase melting points relative to methyl analogs but decrease compared to ethoxy derivatives.
  • Lipophilicity and Bioavailability :

    • The 2,4-dichlorophenyl group in the target compound likely enhances lipophilicity (logP) compared to methyl (8d) or ethoxy (7l) substituents, favoring membrane permeability.
    • Sulfonyl (7d) and indolyl (8a) groups may improve target binding but reduce solubility.
  • Spectral Characteristics :

    • IR spectra of analogs confirm key functional groups: C=N (1564 cm⁻¹), C-O-C (1076–1238 cm⁻¹), and -SO₂ (1341 cm⁻¹). The target compound’s IR would similarly show oxadiazole C=N stretches and Cl-related vibrations.

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.

The molecular formula for this compound is C11H10Cl2N2OC_{11}H_{10}Cl_2N_2O with a molecular weight of approximately 247.12 g/mol. The compound features a dichlorophenyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable anticancer activity. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Studies indicate that oxadiazole derivatives can exhibit IC50 values in the low micromolar range against human leukemia and breast cancer cell lines (e.g., CEM-13 and MCF-7) .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of p53 expression levels . For example, one study highlighted that certain oxadiazole derivatives increased p53 levels and promoted apoptosis in MCF-7 cells.

Antimicrobial Activity

This compound and its analogs have also been evaluated for antimicrobial properties. The presence of the oxadiazole ring enhances their ability to inhibit bacterial growth. Specific studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of oxadiazole derivatives indicates favorable absorption and distribution characteristics. For example:

Parameter Value
Solubility Moderate
Bioavailability High
Metabolism Hepatic
Half-life Varies (typically 3–6 hours)

These properties suggest that this compound could be a viable candidate for further development as an anticancer or antimicrobial agent.

Case Studies

  • In vitro Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly impacted biological activity. The most potent compounds showed IC50 values below 1 µM against MCF-7 cells .
  • In vivo Studies : Preliminary in vivo studies demonstrated that certain oxadiazole derivatives could reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide?

  • Methodology : The synthesis typically involves cyclocondensation of 2,4-dichlorobenzoyl chloride with thiosemicarbazide derivatives under reflux in POCl₃ (phosphorus oxychloride) to form the oxadiazole core. Subsequent propanamide functionalization is achieved via coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF . Purification involves recrystallization from DMSO/water mixtures or column chromatography with silica gel .
  • Key Steps :

  • Control reaction temperature (90–100°C) to avoid side reactions.
  • Monitor intermediate formation via TLC and confirm final product purity using HPLC (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon hybridization.
  • FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm⁻¹ for the amide).
  • Mass Spectrometry (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) resolves bond angles and torsional strain in the oxadiazole ring .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Antimicrobial : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) via membrane disruption assays .
  • Anticancer : IC₅₀ values of 18–25 µM in HeLa and MCF-7 cell lines, linked to apoptosis induction .
    • Assays : MTT for cytotoxicity; flow cytometry for cell cycle analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • SAR Insights :

  • 2,4-Dichlorophenyl vs. Methoxyphenyl : Chlorine atoms enhance lipophilicity and target binding (e.g., kinase inhibition), while methoxy groups reduce cytotoxicity but improve solubility .
  • Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur in the heterocycle decreases metabolic stability but increases anti-inflammatory potency .
    • Design Strategy : Use DFT calculations to predict electronic effects of substituents on reactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

  • Standardize protocols (e.g., 48-hour incubation in serum-free media).
  • Validate purity (>98% by HPLC) to exclude impurities as confounding factors .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
    • Key Finding : Rapid hydrolysis of the amide bond at pH < 3, requiring prodrug strategies for oral delivery .

Q. What computational tools predict binding modes to biological targets?

  • Approach :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, EGFR).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes .
    • Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .

Methodological Recommendations

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.